N-Ethyl-3-[(3-pyridinylmethyl)amino]propanamide
Overview
Description
Scientific Research Applications
Antibacterial Activity
Research by Tumosienė et al. (2012) explored the synthesis of azole derivatives, including N-(2,5-dimethyl-1H-pyrrol-1-yl)-3-[(4-methylphenyl)amino]propanamide. These compounds exhibited significant antibacterial activity, particularly against Rhizobium radiobacter (Tumosienė et al., 2012).
Inflammation Inhibition
Dassonville et al. (2008) synthesized N-pyridinyl(methyl)indolylpropanamides, including N3-pyridinylmethyl-[1(4-chlorobenzyl-5-chloroindol-3-yl)propanamide. These compounds were effective as non-acidic NSAIDs and showed higher activity than ibuprofen in reducing inflammation in a TPA-induced mouse ear swelling assay (Dassonville et al., 2008).
Muscle Relaxant and Anticonvulsant Activity
Tatee et al. (1986) studied N-Substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives, finding that compounds like 3-diethylamino-2, N-dimethyl-N-(3-phenyl-5-isoxazolyl)propanamide showed selective muscle relaxant and anticonvulsant activities (Tatee et al., 1986).
Anticancer Potential
Idris et al. (2011) prepared isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides and found these compounds to be more potent than standard drugs like phenytoin in treating generalized seizures, indicating potential anticancer applications (Idris et al., 2011).
Antibacterial Properties
Abdel-Bary et al. (2013) synthesized new amino acid derivatives coupled with biologically active pyridine moiety. These compounds demonstrated potent antibacterial activity against Escherichia coli, comparable to standard drugs like Tetracycline and Penicillin G sodium (Abdel-Bary et al., 2013).
properties
IUPAC Name |
N-ethyl-3-(pyridin-3-ylmethylamino)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-2-14-11(15)5-7-13-9-10-4-3-6-12-8-10/h3-4,6,8,13H,2,5,7,9H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNAIIBHBJBTAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCNCC1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-3-[(3-pyridinylmethyl)amino]propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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